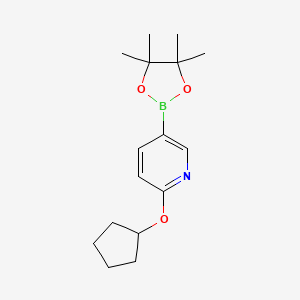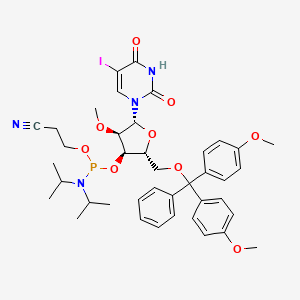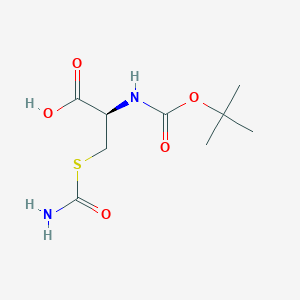![molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidinylphenyl group through an amino linkage. Its molecular formula is C17H13N3O2, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 4-(2-pyrimidinyl)aniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include:
Temperature: 25-35°C
Solvent: Methanol or ethanol
Catalyst: Pd/C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mass is typically heated to reflux temperature and stirred for an extended period to ensure complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated benzoic acids
Applications De Recherche Scientifique
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia.
Mécanisme D'action
The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. Unlike Imatinib and Nilotinib, this compound has a different substitution pattern on the benzene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C17H13N3O2 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
3-(4-pyrimidin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22) |
Clé InChI |
NVWTWTKUBNQKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)



![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)


![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)

amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
